molecular formula C14H13NO B038117 1-Ethoxy-9H-carbazole CAS No. 115663-18-8

1-Ethoxy-9H-carbazole

Cat. No.: B038117
CAS No.: 115663-18-8
M. Wt: 211.26 g/mol
InChI Key: PYXYOSGWJXZWFX-UHFFFAOYSA-N
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Description

1-Ethoxy-9H-carbazole is an organic compound belonging to the carbazole family, which is characterized by a nitrogen-containing aromatic heterocyclic structure. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-9H-carbazole can be synthesized through several methods. One common approach involves the ethylation of 9H-carbazole using ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbazole-1,4-quinone derivatives.

    Reduction: Reduction reactions can yield dihydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nitration typically involves nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carbazole-1,4-quinone derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Nitrocarbazole and halogenated carbazole derivatives.

Scientific Research Applications

1-Ethoxy-9H-carbazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, its optoelectronic properties are attributed to the extended conjugation and electron-donating nature of the ethoxy group, which enhances its ability to transport charge carriers. In biological systems, it may exert effects by interacting with cellular proteins and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

    9H-carbazole: The parent compound, lacking the ethoxy group, has similar structural properties but different electronic characteristics.

    1-Methoxy-9H-carbazole: Similar to 1-Ethoxy-9H-carbazole but with a methoxy group instead of an ethoxy group, leading to slightly different reactivity and properties.

    3,6-Di(tert-butyl)-9H-carbazole: A derivative with bulky tert-butyl groups, which can influence its steric and electronic properties.

Uniqueness: this compound is unique due to the presence of the ethoxy group, which enhances its solubility and modifies its electronic properties, making it particularly suitable for applications in optoelectronics and materials science.

Properties

IUPAC Name

1-ethoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-16-13-9-5-7-11-10-6-3-4-8-12(10)15-14(11)13/h3-9,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXYOSGWJXZWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553902
Record name 1-Ethoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115663-18-8
Record name 1-Ethoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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